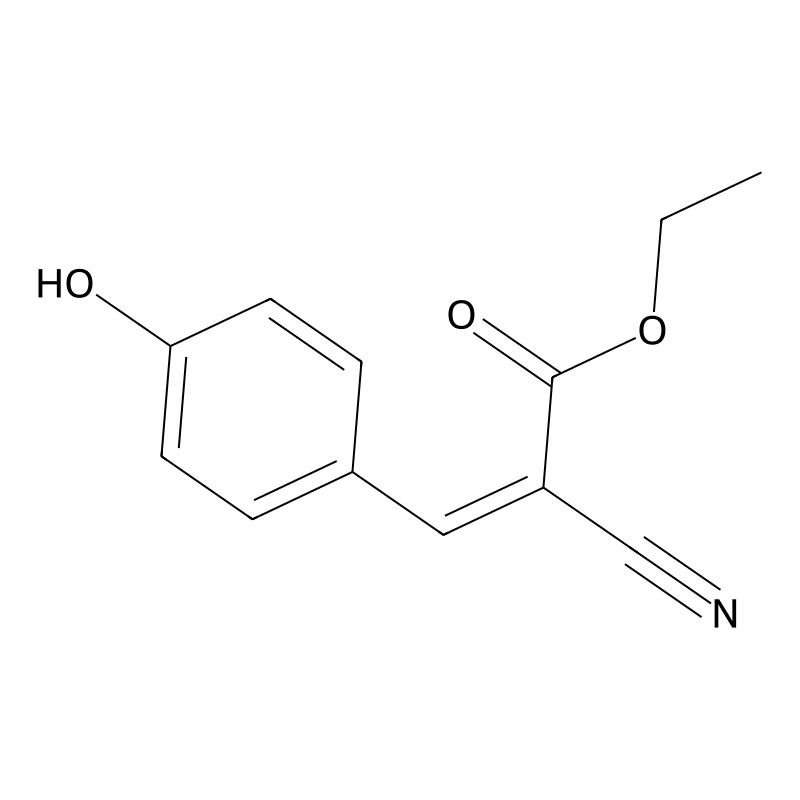

2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester is a compound classified as an ethyl ester of a dienoic acid, notable for its diverse biological activities. This yellow crystalline powder has a molecular weight of 249.26 g/mol and is soluble in various organic solvents including methanol, ethanol, and acetone. The compound was first synthesized in 1996 as part of efforts to create new analogs of curcumin, aiming to enhance bioactivity while retaining the beneficial properties of the original compound .

Physical and Chemical Properties- Molecular Formula: CHN\O

- Melting Point: 114-116°C

- Solubility: Soluble in organic solvents

- Stability: Stable at room temperature and pH 7.4; sensitive to oxidation and hydrolysis under acidic or basic conditions .

2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester exhibits significant biological activities:

- Antioxidant Properties: It scavenges free radicals effectively.

- Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.

- Anticancer Activity: Induces apoptosis in cancer cells through modulation of various signaling pathways .

The synthesis of 2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester involves several steps:

- Preparation of 4-hydroxyacetophenone.

- Conversion of the ketone to an acid using chromic acid.

- Esterification of the resulting acid with ethyl alcohol.

Characterization techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are employed to confirm successful synthesis .

This compound has potential applications across various fields:

- Medicine: As a candidate for cancer therapy due to its antioxidant and anticancer properties.

- Agriculture: Potential use as a natural preservative.

- Environmental Science: Possible application as a bioremediation agent for environmental cleanup efforts .

Several compounds share structural similarities with 2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester, each possessing unique properties:

| Compound Name | Similarity | Key Features |

|---|---|---|

| α-Cyano-4-hydroxycinnamic Acid | 0.88 | Known for its antioxidant properties |

| Methyl 2-cyano-3-phenylacrylate | 0.87 | Used in organic synthesis |

| Methyl 3-cyano-4-hydroxybenzoate | 0.82 | Exhibits antimicrobial activity |

| Methyl 4-cyano-2-methoxybenzoate | 0.80 | Potential applications in drug development |

| 4-Methyl-2-oxo-2H-chromene-3-carbonitrile | 0.88 | Related to chromene derivatives |

| 7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile | 0.87 | Similar chromene structure with biological activity |

These compounds exhibit varying degrees of similarity based on their structural features and biological activities, highlighting the uniqueness of 2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester within this group .